molecular formula C13H15NO3 B13932467 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol

Katalognummer: B13932467
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: GIOGXNKXHHVHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is a chemical compound that belongs to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol typically involves the reaction of 2-methoxyquinoline with appropriate reagents to introduce the propane-1,3-diol moiety. One common method involves the use of bromomethyl derivatives and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and cytotoxic agent.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.

    Industry: The compound can be used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit topoisomerase II activity, leading to cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is unique due to its specific structure, which combines the quinoline ring with a propane-1,3-diol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

2-(2-methoxyquinolin-8-yl)propane-1,3-diol

InChI

InChI=1S/C13H15NO3/c1-17-12-6-5-9-3-2-4-11(13(9)14-12)10(7-15)8-16/h2-6,10,15-16H,7-8H2,1H3

InChI-Schlüssel

GIOGXNKXHHVHHF-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=CC=C2C(CO)CO)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.